molecular formula C8H15NO4 B8309831 Ethyl 3-[(ethoxycarbonyl)amino]propanoate

Ethyl 3-[(ethoxycarbonyl)amino]propanoate

Cat. No. B8309831
M. Wt: 189.21 g/mol
InChI Key: QMACXNGEKDGRAL-UHFFFAOYSA-N
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Patent
US08080556B2

Procedure details

A solution of compound b (77 g, 0.22 mol), 4,4,5,5-tetramethyl-[1,3,2]dioxaborolane (57 g, 0.44 mol) and Et3N (92 mL, 0.66 mol) in dioxane (500 mL) was purged with N2 for 30 minutes. Then Pd(OAc)2 (2.7 g, 0.011 mol) and biphenyl-2-yl-dicyclohexyl-phosphane (8.5 g, 0.022 mol) were added to the resulting mixture. After the addition, the reaction mixture was stirred at 80° C. for 1.5 hours. TLC (petroleum ether/EtOAc 30:1) indicated complete consumption of compound b. The resulting mixture was washed with saturated NH4Cl (500 mL), H2O (500 mL) and brine (500 mL) in sequence, dried over Na2SO4 and concentrated in vacuo to give crude compound c, which was purified by column chromatography (silica gel, petroleum ether/EtOAc from 5:1 to 1:1) to yield pure compound c (35 g, yield: 45%) as a brown solid.
Quantity
77 g
Type
reactant
Reaction Step One
Quantity
57 g
Type
reactant
Reaction Step One
Name
Quantity
92 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
[Compound]
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.5 g
Type
reactant
Reaction Step Three
Quantity
2.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6]N)[CH3:3].CC1(C)[C:14]([CH3:16])(C)[O:13]BO1.C[CH2:19][N:20]([CH2:23]C)CC.N#N.C1(C2C=CC=CC=2)C=CC=CC=1P(C1CCCCC1)C1CCCCC1.[O:52]1CCOCC1>CC([O-])=O.CC([O-])=O.[Pd+2]>[CH2:14]([O:13][C:19]([NH:20][CH2:23][CH2:6][C:5]([O:4][CH2:2][CH3:3])=[O:8])=[O:52])[CH3:16] |f:0.1,7.8.9|

Inputs

Step One
Name
Quantity
77 g
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
57 g
Type
reactant
Smiles
CC1(OBOC1(C)C)C
Name
Quantity
92 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
500 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
petroleum ether EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
8.5 g
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1CCCCC1)C1CCCCC1)C1=CC=CC=C1
Name
Quantity
2.7 g
Type
catalyst
Smiles
CC(=O)[O-].CC(=O)[O-].[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 80° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
consumption of compound b
WASH
Type
WASH
Details
The resulting mixture was washed with saturated NH4Cl (500 mL), H2O (500 mL) and brine (500 mL) in sequence
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(C)OC(=O)NCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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